Einecs 305-023-2

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 305-023-2, a compound regulated under the REACH framework (Registration, Evaluation, Authorization, and Restriction of Chemicals) . Computational methods, such as Read-Across Structure Activity Relationships (RASAR) and Quantitative Structure-Activity Relationships (QSAR), are critical for predicting its toxicological properties by leveraging data from structurally or functionally similar compounds .

Properties

CAS No. |

94333-45-6 |

|---|---|

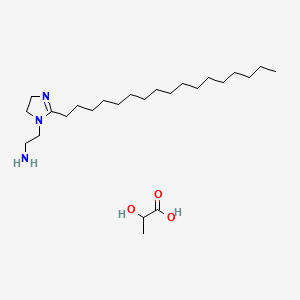

Molecular Formula |

C25H51N3O3 |

Molecular Weight |

441.7 g/mol |

IUPAC Name |

2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine;2-hydroxypropanoic acid |

InChI |

InChI=1S/C22H45N3.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(4)3(5)6/h2-21,23H2,1H3;2,4H,1H3,(H,5,6) |

InChI Key |

UYKRTJXZJJWKHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations. Common techniques include refluxing, distillation, and crystallization.

Chemical Reactions Analysis

Einecs 305-023-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.

Substitution: Substitution reactions occur when one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Einecs 305-023-2 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is utilized in studies involving enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in the development of pharmaceuticals and therapeutic agents. It is studied for its effects on specific biological targets.

Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of Einecs 305-023-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Key Research Findings

Efficiency of Structural Analogs : A small subset of labeled compounds (e.g., 1,387 Annex VI chemicals) can predict properties for >20× more EINECS substances via RASAR, reducing reliance on animal testing .

Limitations of Functional Analogs : While QSAR models cover ~54% of EINECS chemicals, botanicals and complex mixtures (e.g., natural flavor complexes) lack sufficient structural data for reliable predictions .

Regulatory Implications : The REACH framework prioritizes chemicals based on predictive models, with this compound likely subject to tiered risk assessments due to its structural analogs .

Q & A

Q. How can researchers confirm the chemical identity and purity of Einecs 305-023-2?

Methodological Answer:

- Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to verify molecular structure and purity.

- For novel compounds, provide full spectral data (e.g., H/C NMR, IR) and compare retention times with reference standards .

- Quantify impurities using validated protocols, ensuring detection limits align with International Council for Harmonisation (ICH) guidelines .

Table 1: Common Analytical Techniques for Compound Characterization

| Technique | Purpose | Detection Limit | Reference Standard |

|---|---|---|---|

| HPLC | Purity assessment | 0.1% w/w | Pharmacopeial grade |

| NMR | Structural elucidation | N/A | Certified reference material |

| MS | Molecular weight confirmation | 1 ppm | Internal standards |

Q. What are the key considerations for designing a reproducible synthesis protocol for this compound?

Methodological Answer:

- Document reaction parameters (temperature, solvent, catalyst) and validate reproducibility across ≥3 independent batches.

- Include step-by-step procedures for purification (e.g., recrystallization, column chromatography) and yield calculations .

- Publish detailed protocols in the main text or supplementary materials to enable replication .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reported catalytic activity of this compound?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) experiments or computational modeling (DFT) to identify rate-determining steps .

- Compare data across studies by normalizing for variables like solvent polarity, temperature, and catalyst loading .

- Perform meta-analyses to reconcile discrepancies, emphasizing outliers due to methodological differences (e.g., in-situ vs. ex-situ characterization) .

Example Workflow:

- Collect conflicting datasets.

- Apply statistical tests (ANOVA, t-tests) to assess significance.

- Propose mechanistic hypotheses based on computational/experimental validation.

Q. What strategies optimize computational modeling of this compound’s interactions with biological targets?

Methodological Answer:

- Use molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) to predict binding affinities.

- Validate models with experimental data (e.g., IC values from enzyme inhibition assays) .

- Address force field limitations by cross-referencing quantum mechanical calculations .

Q. How should researchers design experiments to evaluate the environmental persistence of this compound?

Methodological Answer:

- Simulate environmental conditions (pH, UV exposure, microbial activity) in controlled chambers.

- Quantify degradation products via LC-MS/MS and assess toxicity using Daphnia magna or algal growth inhibition tests .

- Compare half-lives () across studies, adjusting for geographic/climatic variables .

Addressing Data Contradictions

Q. What methodologies are recommended for reconciling conflicting toxicity data in existing literature?

Methodological Answer:

- Perform systematic reviews using PRISMA guidelines to identify bias in experimental designs (e.g., exposure duration, test organism variability) .

- Apply sensitivity analyses to isolate variables affecting outcomes (e.g., solvent choice in cell viability assays) .

- Publish raw datasets in open-access repositories to facilitate reanalysis .

Guidelines for Reporting

- Data Tables: Include processed data critical to the research question in the main text; raw data may be appended .

- Ethical Replication: Ensure methods are detailed enough for independent validation, adhering to journal-specific protocols .

- Limitations: Explicitly discuss constraints (e.g., instrument sensitivity, sample size) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.